Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole class of heterocyclic compounds Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 3-amino-1H-pyrrole-2-carboxylate with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives with reduced chlorine atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The amino group may also participate in hydrogen bonding and other interactions that contribute to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.
Ethyl 3-amino-5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a single chlorine atom on the phenyl ring, which can influence its reactivity and applications.
Uniqueness
Ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 3,4-dichlorophenyl group, which can significantly impact its chemical behavior and potential applications. This structural feature may enhance its biological activity and make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H12Cl2N2O2 |
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Molecular Weight |
299.15 g/mol |
IUPAC Name |
ethyl 3-amino-5-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-2-19-13(18)12-10(16)6-11(17-12)7-3-4-8(14)9(15)5-7/h3-6,17H,2,16H2,1H3 |
InChI Key |
PUOLYCWTIIKLKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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